5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine: is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-chloroethylthiomorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the thiomorpholine moiety, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against a range of bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used as a corrosion inhibitor and as an additive in lubricants. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
- 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)phenol (PMorph)
- 2-(1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-yl)phenol (POH)
- 2-(1-(2-Thiomorpholinoethyl)-1H-1,2,3-triazol-4-yl)phenol (PTMorph)
Comparison: Compared to similar compounds, 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring and the thiomorpholine moiety. These structural features contribute to its distinct reactivity and biological activity. For instance, the thiadiazole ring enhances its ability to interact with specific molecular targets, while the thiomorpholine moiety provides additional sites for chemical modification .
Properties
Molecular Formula |
C8H14N4S3 |
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Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-(2-thiomorpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H14N4S3/c9-7-10-11-8(15-7)14-6-3-12-1-4-13-5-2-12/h1-6H2,(H2,9,10) |
InChI Key |
IHINXZFUNHFWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCSC2=NN=C(S2)N |
Origin of Product |
United States |
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